6-Carboxy-DCF DA
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Overview
Description
3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is a synthetic organic compound known for its unique structural properties. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,7’-dichlorofluorescein.
Acetylation: The hydroxyl groups on the fluorescein derivative are acetylated using acetic anhydride in the presence of a catalyst like pyridine. This step results in the formation of diacetate esters.
Spirocyclization: The spiro structure is introduced through a cyclization reaction, often involving the use of a strong acid or base under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The diacetate esters can be hydrolyzed to yield the corresponding dihydroxy compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used.
Major Products
Hydrolysis: Yields dihydroxy derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in different oxidation states and reduced forms of the compound.
Scientific Research Applications
3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid has several scientific research applications:
Fluorescent Probes: Used as a fluorescent probe in biological imaging and diagnostics due to its strong fluorescence properties.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Material Science: Utilized in the synthesis of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. The spiro structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro structure.
Rhodamine: Another fluorescent dye with different spectral properties.
Eosin: A brominated derivative of fluorescein with distinct staining properties.
Uniqueness
3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is unique due to its spiro structure, which imparts enhanced stability and specific reactivity compared to other fluorescent dyes. This structural feature makes it particularly useful in applications requiring high stability and precise targeting.
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNONRRKVDBQRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113383 |
Source
|
Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144489-10-1 |
Source
|
Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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